

Mass Spectrometry of 4-Propylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Propylbenzaldehyde

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This technical guide provides an in-depth analysis of the mass spectrometry of **4-propylbenzaldehyde**, a key aromatic aldehyde. Understanding its fragmentation behavior is crucial for its identification and characterization in various scientific applications, including drug discovery and metabolomics. This document outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of 4-Propylbenzaldehyde

Under electron ionization (EI), **4-propylbenzaldehyde** ($C_{10}H_{12}O$, molecular weight: 148.20 g/mol) undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as its chemical fingerprint.^[1] The ionization process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion ($M^{•+}$) and subsequent fragmentation into various daughter ions. The fragmentation pattern is primarily governed by the stability of the resulting carbocations and neutral losses.

Predicted Mass Spectral Data

While a complete, publicly available, high-resolution mass spectrum with relative intensities for **4-propylbenzaldehyde** is not readily accessible, data from gas chromatography-mass

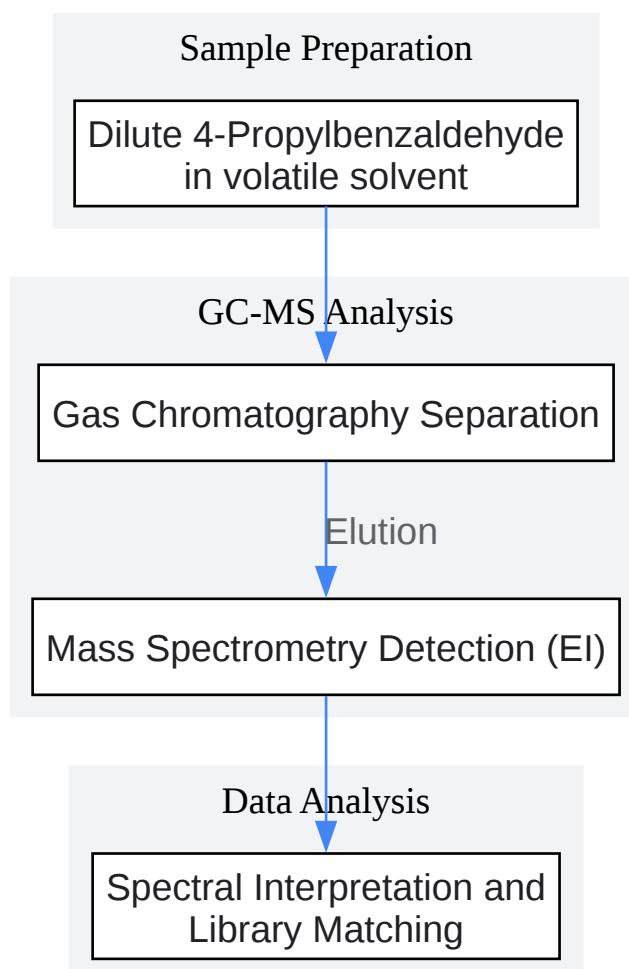
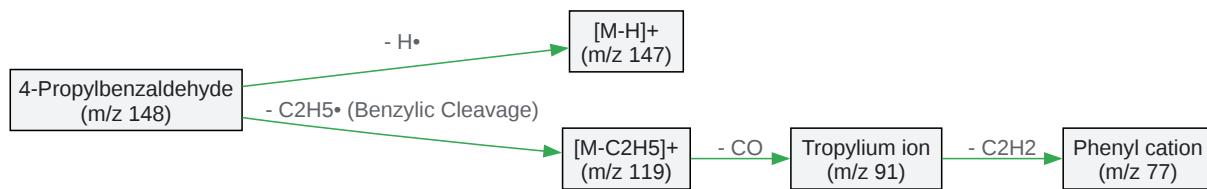
spectrometry (GC-MS) analyses allows for the compilation of its major ionic fragments.^[1] The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 148.

A summary of the principal expected ions, their proposed structures, and their significance in the fragmentation cascade is presented in the table below.

m/z	Proposed Ion Fragment	Formula	Comments
148	$[M]^{•+}$	$[C_{10}H_{12}O]^{•+}$	Molecular Ion
147	$[M-H]^{•+}$	$[C_{10}H_{11}O]^{•+}$	Loss of a hydrogen radical from the aldehyde group.
119	$[M-C_2H_5]^{•+}$	$[C_8H_7O]^{•+}$	Loss of an ethyl radical via benzylic cleavage. This is a major fragment. ^[1]
91	$[C_7H_7]^{•+}$	$[C_7H_7]^{•+}$	Tropylium ion, formed by the loss of the propyl group and subsequent rearrangement. This is often the base peak for alkylbenzenes. ^[1]
77	$[C_6H_5]^{•+}$	$[C_6H_5]^{•+}$	Phenyl cation, resulting from further fragmentation.

Fragmentation Pathway

The fragmentation of **4-propylbenzaldehyde** upon electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 148). The primary fragmentation pathways involve cleavages at the propyl side chain and the aldehyde functional group, leading to the formation of stable benzylic and aromatic cations.



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References

- 1. 4-Propylbenzaldehyde | C10H12O | CID 120047 - PubChem [pubchem.ncbi.nlm.nih.gov]
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